Amitrole

Description

This compound appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide.

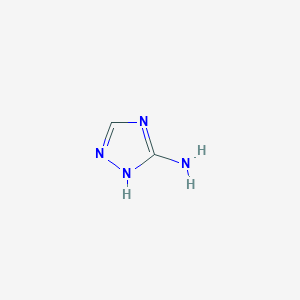

This compound is a member of the class of triazoles that is 1H-1,2,4-triazole substituted by an amino group at position 3. Used to control annual grasses and aquatic weeds (but not on food crops because it causes cancer in laboratory animals). Its use within the EU was banned from September 2017 on the grounds of potential groundwater contamination and risks to aquatic life; there have also been concerns about its endocrine-disrupting properties. It has a role as a herbicide, an EC 1.11.1.6 (catalase) inhibitor and a carotenoid biosynthesis inhibitor. It is an aromatic amine and a member of triazoles.

This compound is a colorless, odorless crystalline, aromatic amine with a bitter taste. This compound is a widely used herbicide for nonfood croplands to control annual and perennial grass type weeds, pondweeds and broad leaf. This substance has a very low acute toxicity in humans and is characterized by skin rash, diarrhea, nausea, vomiting and nose bleeds. This compound is reasonably anticipated to be a human carcinogen. (NCI05)

A non-selective post-emergence, translocated herbicide. According to the Seventh Annual Report on Carcinogens (PB95-109781, 1994) this substance may reasonably be anticipated to be a carcinogen. (From Merck Index, 12th ed) It is an irreversible inhibitor of CATALASE, and thus impairs activity of peroxisomes.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSJWNVTNUYHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-amino-1,2,4-triazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-amino-1,2,4-triazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020076 | |

| Record name | Amitrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder. | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28% | |

| Record name | SID47193690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Transparent to off white crystalline powder | |

CAS No. |

61-82-5, 65312-61-0, 65312-62-1 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4H-1,2,4-Triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-3H-1,2,4-triazol-3-imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitrole [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4H)-1,2,4-Triazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065312610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amitrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amitrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amitrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4H)-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF80H5GXUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Amitrole in Plants

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Amitrole, a non-selective systemic triazole herbicide, has been utilized for the control of a broad spectrum of weeds. Its efficacy stems from a multifaceted mechanism of action that primarily disrupts essential plant biochemical and physiological processes. This guide provides a comprehensive technical overview of the core mechanisms through which this compound exerts its phytotoxic effects. We will delve into its primary mode of action, the inhibition of carotenoid biosynthesis, and explore its influence on other critical pathways, including amino acid metabolism and chloroplast development. Furthermore, this document will detail established experimental protocols for investigating these mechanisms, offering a practical framework for researchers in the field.

Introduction: The Herbicidal Profile of this compound

This compound, chemically known as 3-amino-1,2,4-triazole, is a systemic herbicide readily absorbed by both the roots and leaves of plants and translocated throughout the plant via both xylem and phloem.[1] Its application leads to characteristic bleaching or whitening of the foliage, a direct visual cue of its primary mechanism of action.[1] While its use in food crops was curtailed due to toxicological concerns, it remains a valuable tool in non-cropland settings for managing noxious weeds.[2] Understanding its intricate mechanism of action is paramount for optimizing its use, managing weed resistance, and developing novel herbicidal compounds.

The Primary Target: Inhibition of Carotenoid Biosynthesis

The most pronounced and well-documented mechanism of action of this compound is the disruption of carotenoid biosynthesis.[3][4][5][6] Carotenoids are vital pigments in plants, serving two critical functions: as accessory pigments for light harvesting in photosynthesis and, more importantly, as photoprotective agents, quenching reactive oxygen species (ROS) generated during photosynthesis.[7]

Disruption of the Carotenoid Pathway

This compound's specific enzymatic target within the carotenoid biosynthesis pathway has been a subject of investigation. While the exact site is not definitively elucidated, evidence suggests it acts as an inhibitor of lycopene cyclase.[6][8] This inhibition leads to the accumulation of carotenoid precursors such as phytoene, phytofluene, and zeta-carotene.[3][5][6]

The consequence of this inhibition is a significant reduction in the levels of downstream carotenoids, such as β-carotene and xanthophylls.[9][10] This depletion of protective carotenoids leaves chlorophyll and the photosynthetic apparatus vulnerable to photo-oxidation.[3][4][5]

Consequential Photodestruction of Chlorophyll and Chloroplasts

In the absence of carotenoids, the energy absorbed by chlorophyll during photosynthesis cannot be effectively dissipated. This excess energy leads to the formation of highly destructive reactive oxygen species (ROS), such as singlet oxygen.[11] These ROS then attack and degrade chlorophyll molecules, leading to the characteristic bleaching symptoms.[3][4][5]

The photodestruction extends beyond chlorophyll to the entire chloroplast structure. The thylakoid membranes, where photosynthesis occurs, are particularly susceptible to oxidative damage, leading to their disruption and a complete loss of photosynthetic function.[3][4][5][10] This ultimately results in cessation of growth and plant death.[1]

Conclusion

The primary mechanism of action of this compound in plants is the inhibition of carotenoid biosynthesis, which leads to the photodestruction of chlorophyll and the collapse of the photosynthetic machinery. [3][4][5][6]While it also exhibits secondary effects on amino acid metabolism and chloroplast structure, the disruption of carotenoid synthesis is the critical event responsible for its potent herbicidal activity. [9][12][13][14]The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced biochemical and physiological impacts of this herbicide, contributing to a deeper understanding of its mode of action and informing the development of future weed management strategies.

References

-

Burns, E. R., Buchanan, G. A., & Carter, M. C. (1971). Inhibition of Carotenoid Synthesis as a Mechanism of Action of this compound, Dichlormate, and Pyriclor. Plant Physiology, 47(1), 144–148. [Link]

-

University of Nebraska-Lincoln. (n.d.). Carotenoid Biosynthesis Inhibitors. Herbicide Symptoms. [Link]

-

Burns, E. R., Buchanan, G. A., & Carter, M. C. (1971). Inhibition of Carotenoid Synthesis as a Mechanism of Action of this compound, Dichlormate, and Pyriclor. Plant Physiology. [Link]

-

Semantic Scholar. (n.d.). Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor. [Link]

-

ResearchGate. (n.d.). Inhibition of Carotenoid Synthesis as a Mechanism of Action of this compound, Dichlormate, and Pyriclor. [Link]

-

Current Protocols in Food Analytical Chemistry. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. John Wiley & Sons, Inc.[Link]

-

CGSpace. (n.d.). Carotenoid determination. [Link]

-

La Rocca, N., Rascio, N., & Dalla Vecchia, F. (2000). Bleaching herbicide effects on plastids of dark-grown plants: lipid composition of etioplasts in this compound and norflurazon-treated barley leaves. Journal of Experimental Botany, 51(349), 1537-1544. [Link]

-

Nagata, M., & Yamashita, I. (1992). Simple method for simultaneous determination of chlorophyll and carotenoids in tomato fruit. Nippon Shokuhin Kogyo Gakkaishi, 39(10), 925-928. [Link]

-

Biehler, E., Mayer, F., Hoffmann, L., & Bohn, T. (2010). Comparison of 3 spectrophotometric methods for carotenoid determination in frequently consumed fruits and vegetables. Journal of Food Science, 75(1), C55-C61. [Link]

-

Heim, D. R., & Larrinua, I. M. (1989). Primary Site of Action of this compound in Arabidopsis thaliana Involves Inhibition of Root Elongation but Not of Histidine or Pigment Biosynthesis. Plant Physiology, 91(3), 1226–1231. [Link]

-

Zabalza, A., Orcaray, L., Fernández-Escalada, M., Zulet-González, A., Royuela, M., & Gil-Monreal, M. (2017). The nexus between reactive oxygen species and the mechanism of action of herbicides. Plants, 6(1), 4. [Link]

-

Bagale, S. (2022). Modes of Herbicide Action. IntechOpen. [Link]

-

SciSpace. (n.d.). Comparison of 3 spectrophotometric methods for carotenoid determination in frequently consumed fruits and vegetables. [Link]

-

Ljubešić, N., & Matijević, D. (1992). The effect of this compound on the pigment composition and ultrastructure of chromoplasts of tulip tree flowers. Acta Botanica Croatica, 51, 13-19. [Link]

-

Agro Orbit. (n.d.). Understanding Herbicides: Types, Mechanisms, and Application Methods. [Link]

-

Brown, J. C., & Carter, M. C. (1968). Influence of this compound Upon Protein Metabolism in Bean Plants. Weed Science, 16(2), 222-226. [Link]

-

Heim, D. R., & Larrinua, I. M. (1989). Primary Site of Action of this compound in Arabidopsis thaliana Involves Inhibition of Root Elongation but Not of Histidine or Pigment Biosynthesis. Plant Physiology. [Link]

-

Czarnota, M. A., & Duke, S. O. (2002). The nexus between reactive oxygen species and the mechanism of action of herbicides. Journal of Agricultural and Food Chemistry, 50(25), 7517-7525. [Link]

-

Hilton, J. L., Kearney, P. C., & Ames, B. N. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(this compound): inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics, 112(3), 544-547. [Link]

-

University of California Agriculture and Natural Resources. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. [Link]

-

Hilton, J. L. (1960). Effect of Histidine on the Inhibitory Action of 3-Amino-1,2,4-triazole. Weeds, 8(3), 392-396. [Link]

-

Dayan, F. E., Owens, D. K., Corniani, N., Lima Silva, F. M., Watson, S. B., Howell, J., & Shaner, D. L. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 63(sp1), 23-43. [Link]

-

Hilton, J. L., Kearney, P. C., & Ames, B. N. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(this compound): Inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics. [Link]

-

Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. [Link]

-

ResearchGate. (n.d.). Bleaching herbicide effects on plastids of dark-grown plants: lipid composition of etioplasts in this compound and norflurazon-treated barley leaves. [Link]

-

Ndhlovu, A., & Muziri, T. (2023). Understanding Mechanisms of Herbicide Selectivity in Agro-Ecosystems: A Review. International Journal of Agriculture and Environmental Research, 9(1), 1-13. [Link]

-

ResearchGate. (n.d.). Effect of herbicides on enzyme activity on different days after treatment. [Link]

-

Pozdnyakov, I. P., Zherebtsov, D. A., Melnikov, A. A., Kompanets, V. O., & Grivin, V. P. (2017). Photooxidation of herbicide this compound in the presence of fulvic acid. Environmental Science and Pollution Research International, 24(12), 11634–11641. [Link]

-

ResearchGate. (n.d.). Representation of enzyme activity in the detoxification of herbicides in plants. [Link]

-

Gîlcă, V., & Nacu, A. (2017). Assessment of the Effect of Application of the Herbicide S-Metolachlor on the Activity of Some Enzymes Found in Soil. Molecules, 22(8), 1288. [Link]

-

Lifeasible. (n.d.). Plant Enzyme Activity Testing. [Link]

-

University of Hertfordshire. (n.d.). This compound. AERU. [Link]

Sources

- 1. cdn.nufarm.com [cdn.nufarm.com]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. [PDF] Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. This compound [sitem.herts.ac.uk]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. Photooxidation of herbicide this compound in the presence of fulvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Primary Site of Action of this compound in Arabidopsis thaliana Involves Inhibition of Root Elongation but Not of Histidine or Pigment Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Primary Site of Action of this compound in Arabidopsis thaliana Involves Inhibition of Root Elongation but Not of Histidine or Pigment Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bleaching herbicide effects on plastids of dark-grown plants: lipid composition of etioplasts in this compound and norflurazon-treated barley leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

The Herbicidal Mechanism of Amitrole: A Technical Guide to its Impact on Carotenoid Synthesis

Abstract

This technical guide provides an in-depth examination of the herbicidal properties of amitrole, with a specific focus on its disruptive effects on the carotenoid biosynthesis pathway in plants. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms of this compound's action, the resulting physiological and biochemical consequences for the plant, and detailed methodologies for studying these effects. We will explore the enzymatic inhibition, the accumulation of carotenoid precursors, the subsequent photooxidative stress, and the broader implications for chloroplast integrity and plant viability. This guide synthesizes current scientific understanding with practical, field-proven experimental protocols to offer a comprehensive resource for investigating herbicide-plant interactions.

Introduction: The Enigma of a Bleaching Herbicide

This compound (3-amino-1,2,4-triazole) is a non-selective, systemic herbicide that has been utilized for broad-spectrum weed control for decades. Its mode of action is visually striking, inducing a characteristic bleaching or whitening of new growth in susceptible plants. This albino phenotype is a direct consequence of the absence of pigments, primarily chlorophylls and carotenoids. While early research identified the inhibition of pigment synthesis as a key toxicological endpoint, the precise molecular targets and the cascade of events leading to plant death have been the subject of extensive investigation. This guide will dissect the primary mechanism of action: the targeted disruption of carotenoid biosynthesis.

Carotenoids are indispensable pigments in plants, serving two critical functions. They act as accessory pigments in photosynthesis, harvesting light energy and transferring it to chlorophylls. More importantly, they are essential for photoprotection, quenching triplet chlorophyll and scavenging reactive oxygen species (ROS) that are inevitably generated during photosynthesis.[1][2] By inhibiting the synthesis of these vital molecules, this compound leaves the photosynthetic apparatus vulnerable to self-destruction, a process known as photooxidation.

The Core Mechanism: Unraveling the Inhibition of Carotenoid Biosynthesis

The carotenoid biosynthesis pathway is a complex sequence of enzymatic reactions that convert geranylgeranyl pyrophosphate (GGPP) into a diverse array of carotenoids. This compound's primary herbicidal activity stems from its ability to inhibit specific enzymes within this pathway.

Primary Enzymatic Targets: A Tale of Two Cyclases (and a Desaturase)

While the exact primary target of this compound has been a subject of some debate in the scientific literature, a significant body of evidence points towards the inhibition of lycopene cyclase as a key mechanism of action.[3][4][5] Lycopene cyclase catalyzes the cyclization of the linear carotenoid, lycopene, to form the foundational bicyclic structures of α-carotene and β-carotene. Inhibition of this step leads to the accumulation of upstream precursors.

Some studies have also suggested that this compound may inhibit phytoene desaturase (PDS) , an enzyme that introduces double bonds into the colorless carotenoid precursor, phytoene.[6][7] However, the accumulation of not only phytoene but also phytofluene and ζ-carotene in this compound-treated plants strongly supports the hypothesis that enzymes downstream of phytoene desaturation are also, or perhaps primarily, affected.[6][8] It is plausible that this compound has a multi-target effect, with lycopene cyclase being a particularly sensitive site.

The herbicidal action of this compound is distinct from other bleaching herbicides like norflurazon, which primarily targets phytoene desaturase.[9] This distinction is crucial for understanding the specific metabolic chokepoints induced by different chemical classes of herbicides.

The Biochemical Hallmark: Accumulation of Carotenoid Precursors

A direct and measurable consequence of this compound's inhibition of carotenoid biosynthesis is the accumulation of pathway intermediates. In plants treated with this compound, a characteristic profile of accumulating precursors can be observed, including:

-

Phytoene: A colorless C40 carotenoid, the first committed intermediate in the pathway.

-

Phytofluene: A colorless carotenoid with a short chromophore, formed by the first desaturation of phytoene.

-

ζ-Carotene: A slightly yellow carotenoid, an intermediate in the desaturation sequence leading to lycopene.[6][8]

The buildup of these precursors serves as a biochemical fingerprint of this compound's activity and can be quantified to assess the extent of enzymatic inhibition.

Figure 2: The cascade of cellular events following the inhibition of carotenoid biosynthesis by this compound, leading to photooxidative stress and ultimately cell death.

Experimental Protocols for Investigating this compound's Effects

To rigorously study the impact of this compound on carotenoid synthesis, a combination of spectrophotometric, chromatographic, and molecular biology techniques is required. The following protocols provide a framework for such investigations.

Plant Material and this compound Treatment

-

Plant Species: Use a susceptible plant species such as duckweed (Lemna minor), cress (Lepidium sativum), or barley (Hordeum vulgare) seedlings.

-

Growth Conditions: Grow plants under controlled conditions (e.g., 16/8 h light/dark cycle, 22-25°C).

-

This compound Application: Prepare a stock solution of this compound in water. Apply to the growth medium or as a foliar spray at varying concentrations (e.g., 10 µM, 50 µM, 100 µM) to determine a dose-response relationship. Include a control group treated with water only.

-

Time Course: Harvest plant material at different time points after treatment (e.g., 24, 48, 72, 96 hours) to observe the progression of effects.

Quantification of Chlorophylls and Carotenoids

4.2.1. Spectrophotometric Method

This method provides a rapid assessment of total chlorophyll and carotenoid content.

-

Extraction:

-

Homogenize a known fresh weight of plant tissue (e.g., 100 mg) in 5 mL of 80% (v/v) acetone.

-

Protect the samples from light during extraction.

-

Centrifuge at 5,000 x g for 10 minutes to pellet cell debris.

-

Collect the supernatant.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

-

Use 80% acetone as a blank.

-

-

Calculation:

-

Use the following equations (for 80% acetone) to calculate the concentrations of chlorophyll a (Chl a), chlorophyll b (Chl b), and total carotenoids (C x+c) in µg/mL:

-

Chl a = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

Chl b = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

C x+c = (1000(A₄₇₀) - 3.27(Chl a) - 104(Chl b)) / 229

-

-

4.2.2. High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a more detailed analysis of individual carotenoid precursors.

-

Extraction and Saponification:

-

Extract pigments as described above, but use 100% acetone.

-

To remove chlorophyll and de-esterify xanthophylls, perform saponification by adding an equal volume of 10% (w/v) methanolic KOH and incubating in the dark for 1-2 hours.

-

Extract the carotenoids into an organic solvent like diethyl ether or a hexane:acetone mixture.

-

Wash the organic phase with water to remove residual KOH and methanol.

-

Evaporate the solvent under a stream of nitrogen and redissolve the pigment residue in a suitable injection solvent (e.g., MTBE:methanol 1:1).

-

-

HPLC Analysis:

-

Column: Use a C30 reverse-phase column, which is well-suited for separating carotenoid isomers.

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

-

Detection: Use a photodiode array (PDA) detector to obtain absorption spectra of the eluting peaks for identification. Monitor at wavelengths characteristic of carotenoid precursors (e.g., 286 nm for phytoene, 348 nm for phytofluene, 400 nm for ζ-carotene).

-

Quantification: Use authentic standards to create calibration curves for accurate quantification.

-

Table 1: Expected Changes in Pigment Content in this compound-Treated Plants

| Pigment | Expected Change | Rationale |

| Chlorophyll a & b | Decrease | Secondary effect of photooxidation due to lack of carotenoid protection. |

| Total Carotenoids | Decrease | Direct inhibition of the biosynthesis pathway. |

| Phytoene | Increase | Accumulation due to blockage of downstream enzymes. |

| Phytofluene | Increase | Accumulation due to blockage of downstream enzymes. |

| ζ-Carotene | Increase | Accumulation due to blockage of downstream enzymes. |

| Lycopene | Decrease/Absent | Precursor to the inhibited lycopene cyclase step. |

| β-Carotene | Decrease/Absent | Product of the inhibited lycopene cyclase step. |

In Vitro Enzyme Activity Assays

Demonstrating the direct inhibition of lycopene cyclase by this compound requires an in vitro assay.

4.3.1. Preparation of Enzyme Extract

-

Isolate chloroplasts from untreated plant material.

-

Lyse the chloroplasts to release stromal and membrane-bound proteins.

-

Partially purify the lycopene cyclase enzyme through methods like ammonium sulfate precipitation and size-exclusion chromatography.

4.3.2. Lycopene Cyclase Activity Assay

-

Substrate: Provide lycopene as the substrate, often incorporated into liposomes to ensure its solubility in an aqueous assay buffer.

-

Cofactors: The assay requires FAD and NADPH. [10]3. Inhibitor: Add varying concentrations of this compound to the reaction mixture.

-

Reaction: Incubate the enzyme extract with the substrate and cofactors in the presence or absence of this compound.

-

Product Analysis: Stop the reaction and extract the carotenoids. Analyze the conversion of lycopene to β-carotene using HPLC.

-

Data Analysis: Calculate the rate of β-carotene formation and determine the inhibitory effect of this compound (e.g., calculate the IC₅₀ value).

Gene Expression Analysis by qRT-PCR

Investigate the transcriptional response of key genes in the carotenoid biosynthesis pathway to this compound treatment.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from control and this compound-treated plant tissues and reverse transcribe it into cDNA.

-

Primer Design: Design specific primers for genes such as PSY (phytoene synthase), PDS (phytoene desaturase), ZDS (ζ-carotene desaturase), and LCY (lycopene cyclase). Also, include a housekeeping gene (e.g., actin or ubiquitin) for normalization.

-

qRT-PCR: Perform quantitative real-time PCR to measure the relative expression levels of the target genes.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression in response to this compound treatment. [11]

Conclusion: A Multi-faceted Herbicide with a Defined Core Action

This compound's efficacy as a bleaching herbicide is unequivocally linked to its potent inhibition of carotenoid biosynthesis. While the precise molecular interactions with its primary target, likely lycopene cyclase, warrant further investigation, the downstream consequences are well-established. The accumulation of carotenoid precursors, the subsequent photooxidative destruction of chlorophyll and chloroplasts, and the overwhelming cellular stress collectively contribute to the herbicidal effect.

The experimental framework provided in this guide offers a robust approach for researchers to dissect the intricate details of this compound's mode of action. By combining biochemical, analytical, and molecular techniques, a deeper understanding of herbicide-plant interactions can be achieved, which is crucial for the development of more effective and selective weed management strategies and for assessing the environmental impact of existing herbicides.

References

- Herbicides and its role in Induction of Oxidative Stress- A Review. (n.d.). International Journal of Environment, Agriculture and Biotechnology.

- The nexus between reactive oxygen species and the mechanism of action of herbicides. (n.d.). Pest Management Science.

- Herbicides and its role in Induction of Oxidative Stress- A Review. (n.d.). International Journal of Environment, Agriculture and Biotechnology.

-

Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides. (2019). Plants. [Link]

-

Inhibition of Carotenoid Synthesis as a Mechanism of Action of this compound, Dichlormate, and Pyriclor. (1971). Plant Physiology. [Link]

-

Photosynthetic Efficiency and Antioxidative Response of Soybean Exposed to Selective Herbicides: A Field Study. (2023). Plants. [Link]

- Inhibition of lycopene cyclase results in accumulation of chlorophyll precursors. (2007). Planta.

-

This compound treatment of etiolated barley seedlings leads to deregulation of tetrapyrrole synthesis and to reduced expression of Lhc and RbcS genes. (2001). Planta. [Link]

-

Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor. (1971). Plant Physiology. [Link]

-

Roles of the reactive oxygen species-generating peroxidase reactions in plant defense and growth induction. (2003). Planta. [Link]

- Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro. (2020). Methods in Molecular Biology.

-

Mitosis Inhibitors Induce Massive Accumulation of Phytoene in the Microalga Dunaliella salina. (2021). Marine Drugs. [Link]

- Photosynthetic pigments in leaves of control (C), amitroletreated (A)... (n.d.).

- Inhibition of Carotenoid Synthesis as a Mechanism of Action of this compound, Dichlormate, and Pyriclor. (1971). Plant Physiology.

-

Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro. (2020). Methods in Molecular Biology. [Link]

- CRTI phytoene desaturation activity. A, standard incubation assay (see... (n.d.).

- Quantitative real-time PCR analysis of carotenoid and photosynthesis... (n.d.).

-

In vitro carotenogenesis and characterization of the phytoene desaturase reaction in Anacystis. (1985). Zeitschrift für Naturforschung C. [Link]

- Cultivation method of transgenic plants for lycopene cyclase. (2003).

- qRT-PCR validation of selected genes in the carotenoid biosynthetic... (n.d.).

-

The Expression Profile of Genes Related to Carotenoid Biosynthesis in Pepper Under Abiotic Stress Reveals a Positive Correlation with Plant Tolerance. (2022). International Journal of Molecular Sciences. [Link]

-

Primary Site of Action of this compound in Arabidopsis thaliana Involves Inhibition of Root Elongation but Not of Histidine or Pigment Biosynthesis. (1989). Plant Physiology. [Link]

-

Primary Site of Action of this compound in Arabidopsis thaliana Involves Inhibition of Root Elongation but Not of Histidine or Pigment Biosynthesis. (1989). Plant Physiology. [Link]

- Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor. (1971). Semantic Scholar.

-

On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase. (2012). PLoS ONE. [Link]

- Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance. (2011). Eukaryotic Cell.

- RT-qPCR analysis of key carotenoid biosynthesis pathway genes in... (n.d.).

-

Control of carotenoid biosynthesis through a heme-based cis-trans isomerase. (2017). Nature Communications. [Link]

-

Inhibition of lycopene cyclase results in accumulation of chlorophyll precursors. (2007). Planta. [Link]

-

Carotenoid Biosynthetic and Catabolic Pathways: Gene Expression and Carotenoid Content in Grains of Maize Landraces. (2016). International Journal of Molecular Sciences. [Link]

-

Influence of this compound Upon Protein Metabolism in Bean Plants. (2017). Weed Science. [Link]

-

Reactive oxygen species generation and signaling in plants. (2011). Indian Journal of Experimental Biology. [Link]

-

Lycopene β-cyclase expression influences plant physiology, development, and metabolism in tobacco plants. (2021). Journal of Experimental Botany. [Link]

- What can reactive oxygen species (ROS) tell us about the action mechanism of herbicides and other phytotoxins?. (n.d.).

- (PDF) Lycopene β-cyclase expression influences plant physiology, development and metabolism in tobacco plants. (n.d.).

-

Characterization of Plant Carotenoid Cyclases as Members of the Flavoprotein Family Functioning with No Net Redox Change. (2012). Journal of Biological Chemistry. [Link]

-

Effect of Phenological Stage and Leaf Age on Changes of Chlorophyll and Carotenoid Contents in Some Weeds and Invasive Species. (2020). Plants. [Link]

-

ROS generated from biotic stress: Effects on plants and alleviation by endophytic microbes. (2023). Frontiers in Microbiology. [Link]

-

Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications. (2023). International Journal of Molecular Sciences. [Link]

-

Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. (2024). Journal of Agricultural and Food Chemistry. [Link]

-

Suppression of the Lycopene Cyclase Gene Causes Downregulation of Ascorbate Peroxidase Activity and Decreased Glutathione Pool Size, Leading to H2O2 Accumulation in Euglena gracilis. (2022). Frontiers in Plant Science. [Link]

Sources

- 1. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Carotenoid Synthesis as a Mechanism of Action of this compound, Dichlormate, and Pyriclor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound treatment of etiolated barley seedlings leads to deregulation of tetrapyrrole synthesis and to reduced expression of Lhc and RbcS genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Plant Carotenoid Cyclases as Members of the Flavoprotein Family Functioning with No Net Redox Change - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unraveling the Herbicidal Mechanisms of Amitrole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the herbicidal properties of amitrole, a non-selective, systemic triazole herbicide. Designed for researchers, scientists, and professionals in drug development, this document delves into the dual mechanisms of action through which this compound exerts its phytotoxic effects, supported by detailed experimental protocols and field-proven insights.

Introduction: The Enigma of a Potent Herbicide

This compound (3-amino-1,2,4-triazole) has long been recognized for its efficacy in controlling a broad spectrum of annual and perennial weeds.[1][2] Its systemic nature allows for absorption through both foliage and roots, leading to widespread disruption of plant growth and development.[3] The primary visual symptom of this compound application is a characteristic bleaching of new growth, a direct consequence of its interference with pigment biosynthesis. This guide will dissect the biochemical pathways targeted by this compound, providing a granular understanding of its herbicidal prowess.

Primary Mechanism of Action: Inhibition of Carotenoid Biosynthesis

The most pronounced effect of this compound is the inhibition of carotenoid biosynthesis, a critical pathway for plant survival.[4][5][6] Carotenoids serve two vital functions: as accessory pigments in photosynthesis and, more importantly, as photoprotective agents, quenching excess light energy and scavenging reactive oxygen species (ROS) that would otherwise lead to the photooxidation of chlorophyll and other cellular components.

This compound's interference in this pathway leads to the accumulation of colorless carotenoid precursors, such as phytoene and phytofluene, while depleting the downstream protective carotenoids.[4][7] In the presence of light, the unprotected chlorophyll is rapidly destroyed, resulting in the characteristic white or bleached appearance of treated tissues.[4][8] This photodestruction ultimately leads to the disruption of chloroplast integrity and cessation of photosynthesis.[4][8]

While the precise enzymatic target within the carotenoid pathway has been a subject of investigation, evidence points towards the inhibition of phytoene desaturase (PDS) and potentially ζ-carotene desaturase , key enzymes responsible for the sequential desaturation of phytoene.[4] Some studies also suggest an inhibitory effect on lycopene cyclase , an enzyme further down the pathway responsible for forming the cyclic end groups of carotenoids like β-carotene.[1][9]

Experimental Workflow: Investigating this compound's Impact on Carotenoid Biosynthesis

The following diagram outlines a comprehensive workflow to experimentally validate and quantify the effects of this compound on the carotenoid biosynthesis pathway.

Caption: Experimental workflow for studying this compound's effect on carotenoid biosynthesis.

Protocol 1: Spectrophotometric Quantification of Total Chlorophylls and Carotenoids

This protocol provides a rapid method to assess the overall impact of this compound on photosynthetic pigments.

1. Plant Material and Treatment:

-

Grow susceptible plant species (e.g., wheat, barley, or Arabidopsis thaliana) under controlled conditions.

-

Treat plants with a range of this compound concentrations and include an untreated control group.

-

Harvest leaf tissue from both treated and control plants after the appearance of visual symptoms (typically 7-14 days).

2. Pigment Extraction:

-

Weigh 100-200 mg of fresh leaf tissue.

-

Homogenize the tissue in 5-10 mL of 80% (v/v) acetone using a mortar and pestle or a tissue homogenizer.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 5,000 x g for 10 minutes.

-

Carefully collect the supernatant containing the pigments.

3. Spectrophotometric Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm, using 80% acetone as a blank.

4. Calculation of Pigment Concentrations:

-

Use the following equations (for 80% acetone) to calculate the concentrations of chlorophyll a (Chl a), chlorophyll b (Chl b), and total carotenoids (C x+c) in µg/mL:

-

Chl a = 12.21 * A663 - 2.81 * A645

-

Chl b = 20.13 * A645 - 5.03 * A663

-

C x+c = (1000 * A470 - 3.27 * Chl a - 104 * Chl b) / 229

-

5. Data Analysis:

-

Express pigment concentrations on a fresh weight basis (µg/g FW).

-

Compare the pigment concentrations between this compound-treated and control plants. A significant reduction in all pigments is expected in the treated plants.

Protocol 2: HPLC Analysis of Carotenoid Precursors

This protocol allows for the specific quantification of phytoene and phytofluene, providing direct evidence of PDS inhibition.

1. Plant Material and Extraction:

-

Follow the same plant treatment and harvesting procedure as in Protocol 1.

-

Extract pigments from 1-2 g of fresh leaf tissue using a suitable solvent system (e.g., acetone:methanol, 7:2 v/v). To prevent degradation, all steps should be performed under dim light and on ice.

-

After centrifugation, evaporate the supernatant to dryness under a stream of nitrogen.

-

Resuspend the pigment residue in a small, known volume of a solvent compatible with the HPLC mobile phase (e.g., methyl tert-butyl ether, MTBE).

2. HPLC-DAD Analysis:

-

Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.

-

Mobile Phase: A gradient elution system is typically used, for example, starting with methanol/water and transitioning to a higher concentration of MTBE.

-

Detection: A photodiode array (PDA) detector is essential for identifying and quantifying the different carotenoids based on their characteristic absorption spectra. Phytoene has an absorption maximum around 286 nm, while phytofluene absorbs at approximately 348 nm.

-

Quantification: Use authentic standards of phytoene and phytofluene to create calibration curves for accurate quantification.

3. Data Interpretation:

-

A significant accumulation of phytoene and phytofluene in this compound-treated plants compared to the control is a strong indicator of PDS inhibition.

Secondary Mechanism of Action: Inhibition of Histidine Biosynthesis

In addition to its effects on pigment production, this compound also acts as an inhibitor of the histidine biosynthesis pathway.[10] This pathway, present in plants, bacteria, and fungi but absent in animals, makes it an attractive target for selective herbicides. This compound specifically inhibits imidazoleglycerol-phosphate dehydratase (IGPD) , the enzyme that catalyzes the sixth step in histidine biosynthesis.[10]

The inhibition of IGPD leads to a deficiency in histidine, an essential amino acid required for protein synthesis and various other metabolic processes. While the immediate visual symptoms of this inhibition are less dramatic than the bleaching caused by carotenoid deficiency, the lack of histidine will ultimately halt growth and contribute to the overall phytotoxicity of this compound.

Logical Relationship: Dual Inhibition by this compound

The following diagram illustrates the two distinct biochemical pathways targeted by this compound.

Caption: this compound's dual inhibitory action on carotenoid and histidine biosynthesis.

Protocol 3: In Vitro Assay for Imidazoleglycerol-Phosphate Dehydratase (IGPD) Activity

This continuous spectrophotometric assay allows for the direct measurement of IGPD inhibition by this compound. The assay couples the production of imidazoleacetol-phosphate to the reduction of NAD⁺ by a coupling enzyme.

1. Enzyme Preparation:

-

Recombinant plant IGPD can be expressed in and purified from E. coli or insect cells for a clean system. Alternatively, a crude enzyme extract can be prepared from young, actively growing plant tissue.

2. Assay Principle:

-

IGPD converts imidazoleglycerol-phosphate (IGP) to imidazoleacetol-phosphate (IAP).

-

A coupling enzyme, such as histidinol phosphate aminotransferase, and a dehydrogenase are used to link the formation of IAP to the reduction of NAD⁺ to NADH.

-

The increase in absorbance at 340 nm due to NADH formation is monitored over time.

3. Assay Mixture (Example):

-

100 mM Tris-HCl buffer, pH 7.5

-

5 mM MgCl₂

-

1 mM NAD⁺

-

Coupling enzymes (in excess)

-

A range of this compound concentrations (including a no-inhibitor control)

-

Enzyme preparation (IGPD)

4. Assay Procedure:

-

Pre-incubate the assay mixture with this compound for a defined period.

-

Initiate the reaction by adding the substrate, imidazoleglycerol-phosphate (IGP).

-

Immediately monitor the change in absorbance at 340 nm using a spectrophotometer with temperature control.

5. Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots.

-

Determine the percent inhibition for each this compound concentration relative to the control.

-

Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of IGPD activity).

Protocol 4: In Vivo Bioassay for Histidine Biosynthesis Inhibition

This whole-plant assay demonstrates the physiological consequences of IGPD inhibition by this compound and the specificity of this action.

1. Plant Material and Growth Conditions:

-

Use a small, fast-growing plant model like Arabidopsis thaliana.

-

Grow seedlings aseptically on a defined nutrient medium (e.g., Murashige and Skoog) solidified with agar in petri plates.

2. Treatment Application:

-

Prepare media containing a range of this compound concentrations.

-

Prepare a separate set of media for each this compound concentration that is also supplemented with L-histidine (e.g., 1 mM).

-

Include control plates with no this compound and plates with only histidine.

3. Experimental Setup:

-

Sow surface-sterilized seeds on the different media plates.

-

Place the plates in a growth chamber under controlled light and temperature conditions.

4. Data Collection and Analysis:

-

After 7-14 days, measure relevant growth parameters such as root length, fresh weight, and cotyledon greening.

-

Observe for signs of growth inhibition in the this compound-treated plants.

-

Assess the extent to which the addition of exogenous histidine rescues the growth inhibition caused by this compound.